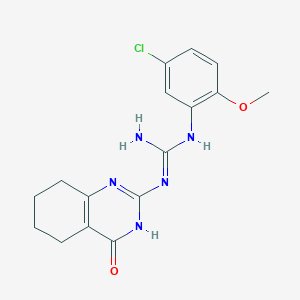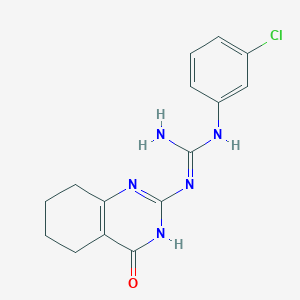
N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as CGP 057148B, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of guanidine derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B involves the inhibition of DPP-IV, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, which results in improved glucose homeostasis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B has been shown to have various biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It has also been shown to reduce plasma glucose levels and increase insulin secretion in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B. One potential direction is the development of more potent and selective inhibitors of DPP-IV for the treatment of type 2 diabetes mellitus. Another direction is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B in humans.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B is a promising compound that has been extensively studied for its potential therapeutic applications in various scientific research studies. Its potent and selective inhibition of DPP-IV makes it a valuable tool for studying the role of this enzyme in glucose metabolism. However, further studies are needed to fully understand its potential therapeutic applications and long-term safety and efficacy in humans.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine 057148B has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent and selective inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes mellitus.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-12-7-4-8-13(9-12)20-16(19)23-17-21-14(10-15(24)22-17)11-5-2-1-3-6-11/h1-10H,(H4,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMAJEXFVXBZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinyl}propanenitrile](/img/structure/B3730960.png)

![N-(3-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730971.png)
![N-(2,4-dimethylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730977.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3730990.png)
methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3730996.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B3731003.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731010.png)

![5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731049.png)

![8-methyl-2-(1-piperidinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731060.png)
![8-methyl-2-(4-morpholinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731078.png)
![4-(3-hydroxyphenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731082.png)